molecular formula C15H12Cl2N4O B12483214 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12483214
M. Wt: 335.2 g/mol
InChI Key: ZNYJUINOLRKDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,6-dichlorophenyl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazolinone moiety, which is further substituted with a 2,6-dichlorophenyl group.

Properties

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H12Cl2N4O/c16-8-3-1-4-9(17)12(8)14-13-10(5-2-6-11(13)22)20-15-18-7-19-21(14)15/h1,3-4,7,14H,2,5-6H2,(H,18,19,20)

InChI Key

ZNYJUINOLRKDLL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-dichlorophenyl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as a reaction medium at 60°C . This method is advantageous due to its mild reaction conditions, high yields, and environmentally friendly nature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to improved mass transfer and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

9-(2,6-dichlorophenyl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-(2,6-dichlorophenyl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,6-dichlorophenyl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(2,6-dichlorophenyl)-4H,5H,6H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its specific substitution pattern and the presence of the 2,6-dichlorophenyl group. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.

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